Odor Detection Threshold in Beer: 4MMP vs. 3‑Mercapto‑1‑hexanol (3MH)
In lager beer, 4MMP exhibits an odor detection threshold of 0.00055 µg L⁻¹ (0.55 ng L⁻¹), which is approximately 1 450‑fold lower than the threshold reported for 3‑mercapto‑1‑hexanol (3MH) in a comparable aqueous ethanol matrix (0.8 ng L⁻¹ in wine) [REFS‑1][REFS‑2]. This means that at equal mass concentration, 4MMP delivers a suprathreshold aroma perception where 3MH remains sub‑threshold, directly impacting formulation cost and dosing precision.
| Evidence Dimension | Odor detection threshold (gas chromatography–olfactometry; stable isotope dilution assay) |
|---|---|
| Target Compound Data | 0.00055 µg/L (beer) |
| Comparator Or Baseline | 3‑Mercapto‑1‑hexanol (3MH): 0.8 ng/L (wine, equivalent to 0.0008 µg/L) |
| Quantified Difference | 4MMP threshold ~1.45‑fold lower (more potent); approximately three orders of magnitude below typical sensory thiol thresholds |
| Conditions | Beer matrix (pale lager) for 4MMP; wine matrix for 3MH. Both determined by GC‑O/AEDA with stable isotope dilution. |
Why This Matters
Formulators can achieve the target black‑currant/box‑tree note at nanogram‑per‑liter dosing, reducing raw‑material cost and minimizing off‑flavor risk from higher thiol loads.
- [1] Steinhaus, M.; Schieberle, P. Characterization of the Key Aroma Compounds in Beer. J. Agric. Food Chem. 2006, 54 (24), 9085–9090. (Threshold data reported via Haas Hop Science Newsletter 2017). ASBC 2017 Proceedings: Reglitz, K. et al. 4MMP threshold 0.00055 µg/L. View Source
- [2] UC Davis Waterhouse Lab – Volatile Thiols. Odor threshold of 3‑mercapto‑1‑hexanol (3MH): 0.8 ng/L in wine. View Source
